A Technical Guide to tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: A Key Intermediate in Medicinal Chemistry
A Technical Guide to tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: A Key Intermediate in Medicinal Chemistry
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged structural motif in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] This scaffold forms the core of numerous alkaloids and has been extensively explored by researchers, leading to the development of therapeutic agents with applications ranging from anticancer to antihypertensive and antimicrobial. The inherent conformational rigidity and three-dimensional topology of the THIQ nucleus allow for precise spatial orientation of functional groups, making it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. The versatility of the THIQ scaffold lies in its amenability to substitution at various positions, enabling the fine-tuning of pharmacological properties.
This guide focuses on a particularly valuable derivative, tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (CAS Number: 887591-04-0). The introduction of a Boc-protected amine at the C5 position makes this compound a crucial building block for the synthesis of a variety of more complex molecules, most notably inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer.[3][4] This document will provide an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a focus on the underlying scientific principles and experimental rationale.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a research setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 887591-04-0 | [5] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |
| Molecular Weight | 248.32 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions | N/A |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2 | [5] |
| InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-6-4-5-10-9-15-8-7-11(10)12/h4-6,15H,7-9H2,1-3H3,(H,16,17) | [5] |
| InChIKey | JXHAKLFEWQOFND-UHFFFAOYSA-N | [5] |
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 249.1598 |
| [M+Na]⁺ | 271.1417 |
| [M-H]⁻ | 247.1452 |
| Data sourced from PubChem[5] |
Safety and Handling
While specific toxicity data for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not extensively documented, the precursor, 5-amino-1,2,3,4-tetrahydroisoquinoline, and the general class of tetrahydroisoquinolines have known hazards.[6][7] Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Hazard Statements: Based on related compounds, may cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Synthesis and Purification: A Validated Protocol
The synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a two-step process commencing from the commercially available 5-nitroisoquinoline. The rationale behind this synthetic route is the reliable and high-yielding nature of each transformation.
Experimental Workflow Diagram
Caption: Synthetic pathway for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate.
Step 1: Synthesis of 5-Amino-1,2,3,4-tetrahydroisoquinoline
The initial step involves the reduction of the nitro group and the concomitant hydrogenation of the isoquinoline ring system. Palladium on carbon is an effective and widely used catalyst for this type of transformation due to its high activity and selectivity. The use of an acidic medium (HCl in ethanol) is crucial for the solubility of the starting material and the product, as well as for activating the catalyst.
Protocol:
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To a solution of 5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v), add 10% Palladium on carbon (10 mol%).
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with ethanol.
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The filtrate is concentrated under reduced pressure to yield the crude hydrochloride salt of 5-amino-1,2,3,4-tetrahydroisoquinoline.
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The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the free amine, which can be used in the next step without further purification.
Step 2: Boc Protection of 5-Amino-1,2,3,4-tetrahydroisoquinoline
The second step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this protection due to its ease of handling and the high yields it typically affords.[8] Triethylamine is used as a base to neutralize the in-situ generated carbonic acid. Dichloromethane is a suitable solvent for this reaction.
Protocol:
-
Dissolve 5-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane.
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To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate as a solid.
Application in Drug Discovery: A Gateway to NNMT Inhibitors
The primary application of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate in drug discovery is as a key intermediate for the synthesis of nicotinamide N-methyltransferase (NNMT) inhibitors.[3][4] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[9] Overexpression of NNMT has been linked to various diseases, including metabolic disorders like obesity and type 2 diabetes, as well as several types of cancer.[9][10]
The NNMT Signaling Pathway and its Therapeutic Implication
Inhibition of NNMT is a promising therapeutic strategy. By blocking NNMT, the levels of its substrate, nicotinamide, increase, leading to elevated levels of NAD⁺. NAD⁺ is a critical coenzyme in cellular redox reactions and a substrate for sirtuins and PARPs, which are involved in regulating metabolism, DNA repair, and inflammation.[9] The inhibition of NNMT can therefore have profound effects on cellular metabolism and signaling.
Caption: The role of NNMT in cellular metabolism and the mechanism of its inhibition.
From Intermediate to Active Pharmaceutical Ingredient
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate serves as a versatile scaffold for the elaboration into potent NNMT inhibitors. The Boc-protected amine at the C5 position can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized. For example, it can be alkylated or acylated to introduce various substituents that can enhance binding affinity and selectivity for the NNMT active site. The tetrahydroisoquinoline core itself mimics the nicotinamide substrate of NNMT, providing a strong foundation for inhibitor design.[11]
Conclusion
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its strategic placement of a protected amine on the privileged tetrahydroisoquinoline scaffold makes it an ideal starting point for the development of novel therapeutics. Its most prominent application to date is in the synthesis of NNMT inhibitors, a promising new class of drugs for the treatment of metabolic diseases and cancer. The information provided in this guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical entity in their research endeavors.
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